molecular formula C7H5Br2N3 B1441842 4,6-Dibromo-1H-indazol-3-amine CAS No. 796970-45-1

4,6-Dibromo-1H-indazol-3-amine

Cat. No.: B1441842
CAS No.: 796970-45-1
M. Wt: 290.94 g/mol
InChI Key: CAQVLZGFRLIJEZ-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H5Br2N3 and its molecular weight is 290.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4,6-Dibromo-1H-indazol-3-amine are cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These cells are targeted due to their role in the proliferation and survival of cancerous cells.

Mode of Action

this compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family members are proteins that regulate cell death (apoptosis), while the p53/MDM2 pathway is involved in cell cycle regulation and apoptosis. By inhibiting these targets, this compound can induce apoptosis and affect the cell cycle, leading to the death of cancer cells .

Biochemical Pathways

The affected biochemical pathways include the Bcl2 family pathway and the p53/MDM2 pathway . The inhibition of these pathways leads to downstream effects such as the induction of apoptosis and the alteration of the cell cycle. This results in the death of cancer cells and the inhibition of tumor growth .

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the viability of cancer cells. Specifically, it has been shown to have a promising inhibitory effect against the K562 cell line . Moreover, it has been found to show great selectivity for normal cells, indicating that it may have a lower toxicity compared to other anticancer agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, ultraviolet (UV) radiation is known to be harmful to skin health and can accelerate the decline of skin function . Therefore, exposure to UV radiation could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

4,6-Dibromo-1H-indazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with various enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular processes. The compound’s ability to bind to these biomolecules can modulate their activity, leading to changes in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting survival signals . Additionally, it can affect the cell cycle, leading to cell cycle arrest and reduced proliferation in various cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways. This binding can lead to the inhibition of kinase activity, which is crucial for cell growth and survival . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity . These interactions can have significant implications for cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and proteins, allowing it to modulate cellular processes effectively.

Properties

IUPAC Name

4,6-dibromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVLZGFRLIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716772
Record name 4,6-Dibromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796970-45-1
Record name 4,6-Dibromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dibromo-1H-indazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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